REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.C(OCC)(=O)C>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N1CCN(CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction was shaken until equilibrium
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
ADDITION
|
Details
|
charged with Hydrogen (50 psi)
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a plug of diatomaceous earth
|
Type
|
WASH
|
Details
|
rinsed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |